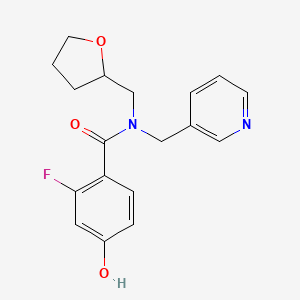![molecular formula C14H22N4O2 B7633156 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC is a small molecule inhibitor that targets a specific protein known as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell division and proliferation.
作用机制
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide acts as a competitive inhibitor of CDK2 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to have other biochemical and physiological effects. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in the treatment of bacterial infections. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the main advantages of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide for lab experiments is its specificity for CDK2, which allows for targeted inhibition of this protein without affecting other proteins involved in cell cycle regulation. However, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
未来方向
There are several future directions for research on 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. Another area of research is the investigation of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanisms underlying 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's anti-inflammatory and antibacterial effects, and to explore its potential use in the treatment of other diseases.
合成方法
The synthesis of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the reaction of 6-ethoxypyrimidin-4-amine with N-methylcyclohexane-1-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reagent such as thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylcyclohexane-1-amine to yield 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
科学研究应用
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, particularly breast cancer. CDK2 is overexpressed in many types of cancer, and its inhibition by 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been studied for its potential use as a radiosensitizer, as it can enhance the efficacy of radiation therapy in cancer treatment.
属性
IUPAC Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-20-13-8-12(16-9-17-13)18-11-7-5-4-6-10(11)14(19)15-2/h8-11H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVVCADTWCHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCCCC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)
